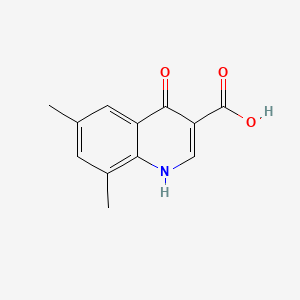

6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

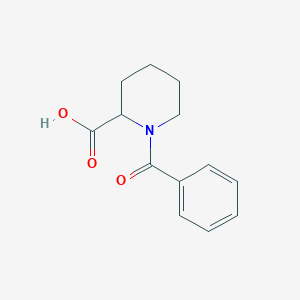

The synthesis of quinoline derivatives often involves strategies that incorporate functional groups into the quinoline core. For instance, 2-Substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids can be synthesized via the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one, suggesting a method that could be adapted for the synthesis of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid (Rudenko et al., 2012).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their chemical behavior and biological activity. X-ray structural analysis has been used to determine the structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, revealing insights into the spatial arrangement of the quinoline core and its substituents (Rudenko et al., 2013).

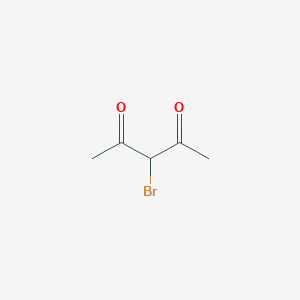

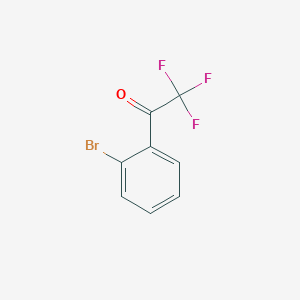

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including bromination, which has been explored for 4-hydroxyquinoline derivatives. Such reactions can significantly alter the chemical properties of the compound, affecting its potential applications and interactions (Ukrainets et al., 2013).

Physical Properties Analysis

The physical properties of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid, such as solubility, melting point, and crystalline structure, are essential for its handling and application in various fields. These properties are often studied through techniques like crystallography and spectrometry to understand the compound's behavior under different conditions.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemicals, and photolytic stability, define the compound's utility in synthesis and its biological activity. For example, the photolabile properties of brominated hydroxyquinoline have been examined, highlighting the potential for selective reactivity under specific conditions (Fedoryak & Dore, 2002).

科学的研究の応用

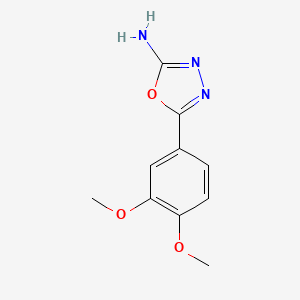

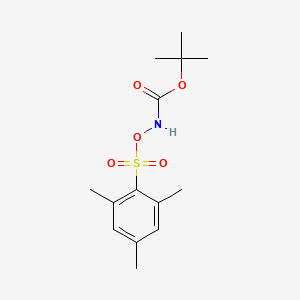

Photolabile Protecting Groups

6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid and its analogs have been studied for their potential as photolabile protecting groups. For example, 8-bromo-7-hydroxyquinoline (BHQ) has shown higher single photon quantum efficiency than other esters and is sensitive enough for multiphoton-induced photolysis in vivo, suggesting its utility in biological systems as a caging group for biological messengers (Fedoryak & Dore, 2002).

Tautomerism Studies

Research on hydroxyquinoline carboxylic acids, including compounds related to 6,8-dimethyl-4-hydroxyquinoline-3-carboxylic acid, has provided insights into tautomerism. Solid-state and solution NMR spectroscopy has been used to characterize these compounds and their conjugate acids and bases, revealing distinct chemical shift patterns that help distinguish between individual tautomers (Gudat, Nycz, & Polanski, 2008).

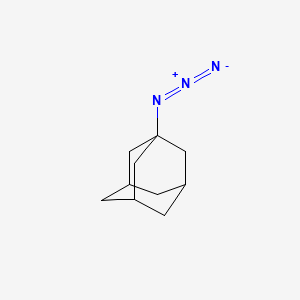

Electrochemistry and Spectroelectrochemistry

The electrochemistry and spectroelectrochemistry of hydroxyquinoline carboxylic acids have been explored, with studies showing that oxidation mechanisms of these compounds involve unexpected protonation of the nitrogen atom in the heterocycle. This research contributes to understanding the electron transfer efficiency of hydroxyquinolines in biosystems and supports molecular orbital calculations (Sokolová et al., 2015).

Synthesis and Physicochemical Properties

There has been development in the synthesis of hydroxyquinoline carboxylic acids, including derivatives with specific moieties like ethynyl. Research on these synthesized structures focuses on investigating their physicochemical properties, which can have wide-ranging implications in various scientific fields (Maklakova et al., 2019).

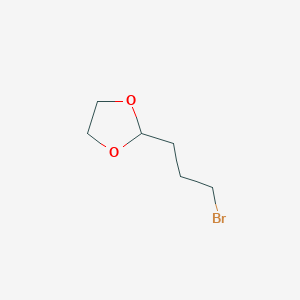

Crystal Structure and Solvent Effects

Studies have also delved into the crystal structures of compounds like diquinoline derivatives, which are related to hydroxyquinoline carboxylic acids. These studies reveal how different solvents can lead to alternative crystal forms through aromatic, halogen bonding, and hydrogen bonding competition, demonstrating the crucial role of crystallization solvent choice in producing alternative crystal forms (Alshahateet et al., 2015).

作用機序

Target of Action

The primary targets of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid are currently unknown. This compound is a unique chemical provided for early discovery researchers

Mode of Action

It is known that quinoline derivatives can interact with various targets, leading to changes in cellular processes . The specific interactions of this compound with its targets would need to be determined through further experimental studies.

Biochemical Pathways

Quinoline derivatives have been found to interact with a variety of biochemical pathways

特性

IUPAC Name |

6,8-dimethyl-4-oxo-1H-quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-6-3-7(2)10-8(4-6)11(14)9(5-13-10)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUOQXWRSVPGRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C(=CN2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352142 |

Source

|

| Record name | 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | |

CAS RN |

31601-86-2, 948288-96-8 |

Source

|

| Record name | 1,4-Dihydro-6,8-dimethyl-4-oxo-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31601-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol](/img/structure/B1269499.png)

![4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1269502.png)

![3-Aminothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269520.png)

![2-[(Dimethylamino)methylene]-1,3-cyclohexanedione](/img/structure/B1269523.png)